1-Bromo-4,4-dimethylpent-2-yne
Overview
Description
1-Bromo-4,4-dimethylpent-2-yne is an organic compound with the molecular formula C7H11Br. It belongs to the class of alkynes, which are characterized by the presence of a carbon-carbon triple bond. This compound is notable for its unique structure, which includes a bromine atom and two methyl groups attached to the same carbon atom, making it a valuable intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-Bromo-4,4-dimethylpent-2-yne typically involves the bromination of 4,4-dimethylpent-2-yne. One common method includes the use of sodium hydride in tetrahydrofuran (THF) as a base, followed by the addition of bromine to the alkyne. The reaction is carried out under reflux conditions to ensure complete bromination . Industrial production methods may vary, but they generally follow similar principles, utilizing efficient and scalable processes to produce the compound in large quantities.
Chemical Reactions Analysis
1-Bromo-4,4-dimethylpent-2-yne undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted alkynes.
Reduction Reactions: The triple bond can be reduced to a double or single bond using hydrogenation catalysts like palladium on carbon (Pd/C).
Oxidation Reactions: The compound can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate (KMnO4).
Addition Reactions: The triple bond can participate in addition reactions with halogens or hydrogen halides, resulting in the formation of dihaloalkanes or haloalkenes.
Scientific Research Applications
1-Bromo-4,4-dimethylpent-2-yne is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug candidates.
Material Science: It is employed in the preparation of polymers and other advanced materials with specific properties.
Biological Studies: The compound is used in biochemical research to study enzyme mechanisms and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-Bromo-4,4-dimethylpent-2-yne involves its reactivity as an alkyne and a brominated compound. The bromine atom makes the molecule more reactive towards nucleophiles, facilitating substitution reactions. The triple bond allows for various addition and reduction reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
1-Bromo-4,4-dimethylpent-2-yne can be compared with other similar compounds, such as:
4,4-Dimethylpent-2-yne: Lacks the bromine atom, making it less reactive in substitution reactions.
1-Bromo-2-pentyne: Has a different substitution pattern, affecting its reactivity and applications.
1-Bromo-3,3-dimethylbut-1-yne: Similar structure but with different positioning of the triple bond and bromine atom, leading to different chemical properties.
Properties
IUPAC Name |
1-bromo-4,4-dimethylpent-2-yne | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Br/c1-7(2,3)5-4-6-8/h6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JITGHFUVPLJRBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80500311 | |
Record name | 1-Bromo-4,4-dimethylpent-2-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80500311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52323-99-6 | |
Record name | 1-Bromo-4,4-dimethylpent-2-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80500311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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